molecular formula C14H32O6P2 B604921 [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid CAS No. 1446282-24-1

[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid

Cat. No.: B604921
CAS No.: 1446282-24-1
M. Wt: 358.35
InChI Key: QSNWJNNXAGWSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid is an organophosphorus compound characterized by the presence of two phosphonic acid groups attached to a decyl chain

Scientific Research Applications

Chemistry

In chemistry, [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. It can also serve as a ligand in coordination chemistry, forming stable complexes with metal ions.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antiviral properties, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions can be exploited to target specific tissues or cells in the body.

Industry

In industrial applications, this compound is used as a flame retardant due to its phosphorus content. It can also be incorporated into polymers to enhance their thermal stability and flame resistance.

Safety and Hazards

As a research chemical, “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” should be handled with care. It is for research use only and is not for sale to patients .

Future Directions

The use of “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” in the synthesis of PROTACs represents an exciting area of research. PROTACs have the potential to selectively degrade target proteins, which could have significant implications for the development of targeted therapy drugs .

Biochemical Analysis

Biochemical Properties

The role of [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid in biochemical reactions primarily involves its function as a linker in the synthesis of PROTACs . It interacts with both the E3 ubiquitin ligase and the target protein, facilitating their proximity and leading to the degradation of the target protein . The nature of these interactions is largely determined by the specific ligands used for the E3 ubiquitin ligase and the target protein .

Cellular Effects

The effects of this compound on cells are largely dependent on the specific target protein of the PROTAC. By facilitating the degradation of specific proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs . It facilitates the binding interactions between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

As a component of PROTACs, its effects would likely be dependent on the stability and degradation of the PROTAC, as well as the long-term effects of target protein degradation .

Metabolic Pathways

As a component of PROTACs, it may interact with various enzymes and cofactors involved in protein degradation .

Subcellular Localization

As a component of PROTACs, its localization would likely depend on the specific E3 ubiquitin ligase and target protein involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid typically involves the reaction of decyl bromide with diethyl phosphite under basic conditions to form the corresponding phosphonate ester. This intermediate is then hydrolyzed to yield the final phosphonic acid product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides or phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides or phosphines. Substitution reactions can result in the formation of various functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

    [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid: Characterized by two phosphonic acid groups attached to a decyl chain.

    [10-(Diethoxy-phosphoryl)-octyl]-phosphonic acid: Similar structure but with an octyl chain instead of a decyl chain.

    [10-(Diethoxy-phosphoryl)-hexyl]-phosphonic acid: Similar structure but with a hexyl chain instead of a decyl chain.

Uniqueness

The uniqueness of this compound lies in its specific chain length and the presence of two phosphonic acid groups. This structure imparts distinct chemical and physical properties, such as higher thermal stability and enhanced ability to form stable complexes with metal ions, compared to its shorter-chain analogs.

Properties

IUPAC Name

10-diethoxyphosphoryldecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O6P2/c1-3-19-22(18,20-4-2)14-12-10-8-6-5-7-9-11-13-21(15,16)17/h3-14H2,1-2H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNWJNNXAGWSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCP(=O)(O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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